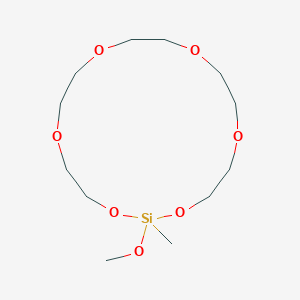
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a complex organic compound with a unique structure that includes multiple ether linkages and a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane typically involves the reaction of silane derivatives with polyether compounds under controlled conditions. The reaction often requires the presence of catalysts to facilitate the formation of the silicon-oxygen bonds. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving silicon.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrogen bonding and other interactions, influencing the behavior of the compound in different environments. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylpropane: A simpler compound with a similar methoxy group but lacking the complex ether linkages and silicon atom.
1-Methoxy-2-propanol: Another compound with a methoxy group, used as a solvent in various applications.
Uniqueness
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane stands out due to its multiple ether linkages and the presence of a silicon atom. These features confer unique chemical properties, such as increased stability and the ability to participate in specific interactions that are not possible with simpler compounds.
Properties
CAS No. |
83890-26-0 |
|---|---|
Molecular Formula |
C12H26O7Si |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane |
InChI |
InChI=1S/C12H26O7Si/c1-13-20(2)18-11-9-16-7-5-14-3-4-15-6-8-17-10-12-19-20/h3-12H2,1-2H3 |
InChI Key |
NQLFZPXNIOBVAX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(OCCOCCOCCOCCOCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
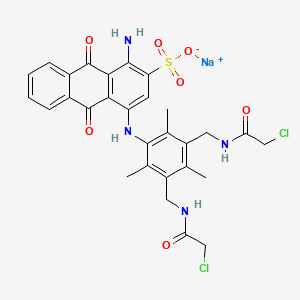
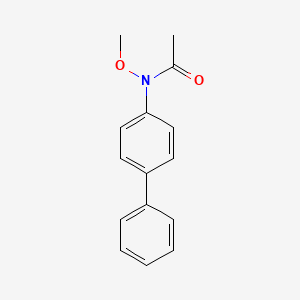
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
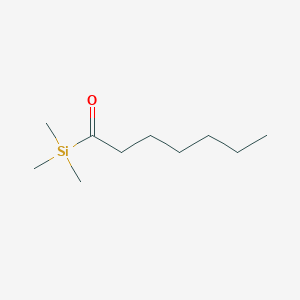
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

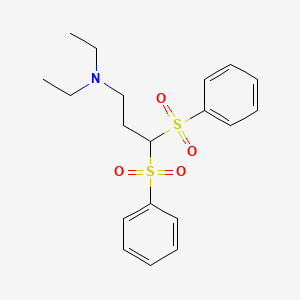

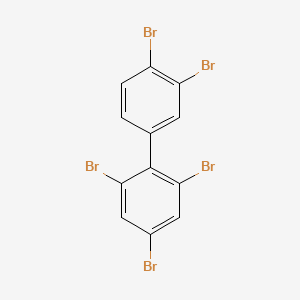
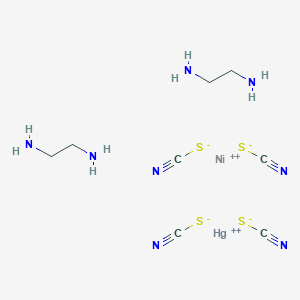
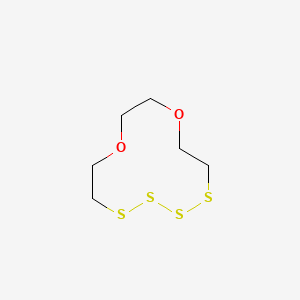
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
